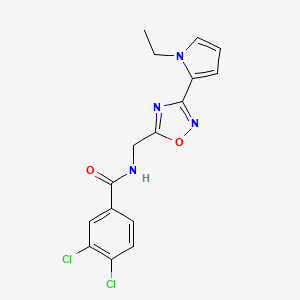

3,4-dichloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O2/c1-2-22-7-3-4-13(22)15-20-14(24-21-15)9-19-16(23)10-5-6-11(17)12(18)8-10/h3-8H,2,9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWJYEAXSWXQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under dehydrating conditions.

Introduction of the pyrrole ring: This step might involve the reaction of an ethyl-substituted pyrrole with the oxadiazole intermediate.

Attachment of the benzamide moiety: This could be done through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions at the pyrrole ring or other susceptible sites.

Reduction: Reduction reactions could target the oxadiazole ring or the amide group.

Substitution: Halogen atoms in the dichlorobenzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring in the target compound is substituted at position 3 with a 1-ethyl-1H-pyrrol-2-yl group. Comparatively, analogues such as N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, ) feature a simpler 3-methyl-oxadiazole group.

Table 1: Oxadiazole Substituent Comparison

Dichlorobenzamide Positional Isomerism

The 3,4-dichloro substitution on the benzamide ring is critical for electronic and steric effects. In 2,4-dichloro-N-(phenylcarbamothioyl)benzamide (Compound 2, ), the shifted chlorine atoms reduce resonance stabilization compared to the 3,4-dichloro configuration. Studies on macrophage migratory inhibition () indicate that 3,4-dichloro derivatives exhibit higher activity than 2,4-dichloro isomers, likely due to optimized halogen bonding with biological targets .

Heterocyclic Modifications in Related Compounds

- Thienyl and Thiazole Derivatives: Compounds like N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, ) replace oxadiazole with thiazole or thienyl groups.

- Opioid Analogues: While structurally distinct, compounds like 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921) () share the dichlorobenzamide core but target opioid receptors. The absence of a basic dimethylamino group in the target compound suggests divergent biological targets .

Table 2: Pharmacological Class Comparison

Q & A

Q. Q1: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer: The synthesis requires precise control of reaction conditions, including solvent selection (e.g., N,N-dimethylformamide for polar aprotic environments), stoichiometric ratios (e.g., 1.1 mmol RCH2Cl per 1 mmol oxadiazole-thiol precursor), and base catalysts like K₂CO₃ to promote nucleophilic substitution . Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted intermediates. For structural confirmation, use NMR (¹H/¹³C) to verify the amide linkage and oxadiazole-pyrrole fusion, complemented by IR spectroscopy to confirm carbonyl stretching (~1650–1700 cm⁻¹) .

Advanced Synthesis Optimization

Q. Q2: How can reaction conditions be optimized to improve yield in multi-step syntheses involving oxadiazole and pyrrole moieties?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

- Temperature: 60–80°C for oxadiazole cyclization (prevents side reactions).

- Solvent: DMF or acetonitrile for solubility of hydrophobic intermediates .

- Catalysts: Transition-metal catalysts (e.g., CuI) for click chemistry in pyrrole-amide coupling .

Monitor reaction progress via TLC/HPLC and employ orthogonal protection strategies for reactive groups (e.g., tert-butoxycarbonyl for amines) .

Structural Analysis

Q. Q3: What spectroscopic techniques resolve ambiguities in the compound’s regiochemistry?

Methodological Answer:

- 2D NMR (COSY, HSQC): Assigns proton-proton coupling in the pyrrole and oxadiazole rings, distinguishing between 1,2,4-oxadiazole regioisomers .

- X-ray crystallography: Provides unambiguous confirmation of the 3,4-dichlorobenzamide substituent orientation .

- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₁₉H₁₇Cl₂N₃O₂) and isotopic patterns .

Biological Activity Profiling

Q. Q4: How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Target selection: Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s aryl and heterocyclic motifs .

- Assay format: Use fluorescence polarization (FP) or TR-FRET for high-throughput screening. Include staurosporine as a positive control.

- Data validation: Cross-validate IC₅₀ values with orthogonal methods like SPR or cellular proliferation assays (e.g., MTT in cancer cell lines) .

Data Contradiction Resolution

Q. Q5: How to address conflicting reports on the compound’s solubility in aqueous buffers?

Methodological Answer:

- Solubility screening: Test in buffered solutions (pH 4–9) with co-solvents (e.g., DMSO ≤1% v/v) .

- Aggregation assessment: Use dynamic light scattering (DLS) to detect particulates.

- Computational prediction: Apply logP calculations (e.g., XLogP3) to correlate with experimental solubility. If discrepancies persist, consider polymorph screening via differential scanning calorimetry (DSC) .

Structure-Activity Relationship (SAR) Studies

Q. Q6: Which substituents on the benzamide or oxadiazole ring most significantly impact bioactivity?

Methodological Answer:

- Electron-withdrawing groups (EWGs): 3,4-dichloro on benzamide enhances electrophilicity, improving kinase binding .

- Pyrrole substitution: 1-ethyl on pyrrole increases metabolic stability compared to methyl .

- Oxadiazole modifications: Replace 1,2,4-oxadiazole with 1,3,4-thiadiazole to assess π-stacking interactions .

Computational Modeling

Q. Q7: What in silico strategies predict binding modes with biological targets?

Methodological Answer:

- Docking: Use AutoDock Vina with homology-modeled kinase structures (PDB templates: 1M17 for EGFR).

- Molecular dynamics (MD): Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.

- Free energy calculations: Apply MM-PBSA to rank binding affinities of analogs .

Stability and Degradation

Q. Q8: How to evaluate hydrolytic stability of the oxadiazole ring under physiological conditions?

Methodological Answer:

- Forced degradation: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS.

- Kinetic studies: Monitor pseudo-first-order rate constants under varying pH/temperature.

- Protection strategies: Introduce electron-donating groups (EDGs) on oxadiazole to reduce hydrolysis susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.